molecular formula C16H24O4 B13766743 Dicyclohexyl maleate CAS No. 621-13-6

Dicyclohexyl maleate

Katalognummer: B13766743
CAS-Nummer: 621-13-6
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: BLKQQTCUGZJWLN-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexyl maleate is an organic compound with the molecular formula C₁₆H₂₄O₄. It is an ester derived from maleic acid and cyclohexanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of dicyclohexyl maleate typically involves a two-step process:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexyl maleate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Dicyclohexyl maleate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dicyclohexyl maleate involves its interaction with specific molecular targets and pathways. It can act as a reactant or catalyst in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dicyclohexyl malonate: Similar in structure but differs in the functional groups attached to the cyclohexyl rings.

    Dicyclohexyl fumarate: Another ester of maleic acid but with different chemical properties.

Uniqueness

Dicyclohexyl maleate is unique due to its specific ester linkage and the presence of cyclohexyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

621-13-6

Molekularformel

C16H24O4

Molekulargewicht

280.36 g/mol

IUPAC-Name

dicyclohexyl (Z)-but-2-enedioate

InChI

InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11-

InChI-Schlüssel

BLKQQTCUGZJWLN-QXMHVHEDSA-N

Isomerische SMILES

C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2

Kanonische SMILES

C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.